2-(3-Nitrophenoxy)pyrazine

Description

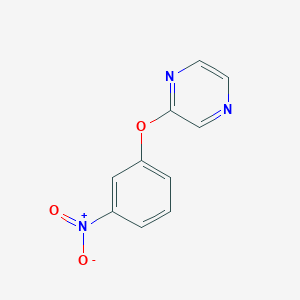

2-(3-Nitrophenoxy)pyrazine is a pyrazine derivative characterized by a nitrophenoxy substituent (-O-C₆H₄-NO₂) at the C-2 position of the pyrazine ring. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, exhibits planar geometry and reactivity at the remaining carbon positions (C-2, C-3, C-5, and C-6) . The nitro group (-NO₂) is strongly electron-withdrawing, which can modulate the compound’s electronic structure, stability, and interactions in biological or material systems.

Properties

CAS No. |

852709-39-8 |

|---|---|

Molecular Formula |

C10H7N3O3 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

2-(3-nitrophenoxy)pyrazine |

InChI |

InChI=1S/C10H7N3O3/c14-13(15)8-2-1-3-9(6-8)16-10-7-11-4-5-12-10/h1-7H |

InChI Key |

LKTHNRMAEFDBKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CN=C2)[N+](=O)[O-] |

solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

Substituent Effects on Electronic and Structural Properties

| Property | This compound | 2-Methoxy-3-isopropylpyrazine (IPMP) | Imidazo[1,2-a]pyrazine Derivatives |

|---|---|---|---|

| Electron Affinity | High (due to -NO₂) | Low (methoxy is electron-donating) | Moderate (varies with substituents) |

| Basicity (pKa) | Reduced (nitro group deprotonates ring) | Higher (methoxy stabilizes protonation) | Dependent on N-position |

| Solubility | Low in polar solvents | Moderate in organic solvents | Varies with functional groups |

| UV-Vis Absorption | λₘₐₓ ~300–320 nm (n→π* transitions) | λₘₐₓ ~280 nm | Red-shifted in fused-ring systems |

Key Insights :

- The nitro group in this compound significantly lowers basicity compared to methoxy or alkyl-substituted pyrazines (e.g., IPMP) .

- Fused-ring pyrazines (e.g., triazolo- or imidazo-pyrazines) exhibit enhanced π-conjugation, leading to higher electron mobilities (~0.03 cm²/V·s in OFETs) .

Comparative Pharmacological Profiles

Structural Analogs and Functional Comparisons

Substituent-Driven Functional Diversity

2-Methoxy-3-alkylpyrazines (IPMP/IBMP) :

- Role : Odorants in wines and foods .

- Contrast : Methoxy and alkyl groups enhance volatility and sensory properties, whereas nitro groups favor pharmacological or material applications.

Fused-Ring Pyrazines (e.g., triazolo-/imidazo-pyrazines) :

- Applications : Anticancer agents or n-type semiconductors .

- Advantage : Fused rings improve π-stacking and electron transport properties.

Organometallic Pyrazines (e.g., 2-(Tributylstannyl)pyrazine): Use: Catalysts in cross-coupling reactions. Risk: High toxicity and environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.